レシヌラド

概要

説明

ロキサジメートは、皮膚に有害な紫外線(UV)から保護する能力で知られています。これは、UV線が皮膚の深部に侵入して日焼け、早期老化、さらには皮膚がんなどの損傷を引き起こす前に、UV線を吸収します .

2. 製法

合成経路と反応条件: ロキサジメートは、4-[ビス(2-ヒドロキシプロピル)アミノ]安息香酸とエタノールのエステル化によって合成できます。反応は通常、硫酸などの触媒を使用して、エステル化プロセスを促進します。 反応は還流条件下で行われ、酸からエステルへの完全な変換が保証されます .

工業生産方法: 工業的な設定では、ロキサジメートの生産は同様のエステル化プロセスを含みますが、より大きな規模で行われます。原料は大型反応器で混合され、反応は収率と純度を最適化するために制御された温度と圧力条件下で行われます。 その後、製品は蒸留と結晶化技術によって精製され、最終的な化合物が得られます .

科学的研究の応用

Roxadimate has several applications in scientific research, including:

Chemistry: Used as a model compound in studies of esterification and substitution reactions.

Biology: Investigated for its potential protective effects against UV-induced DNA damage in skin cells.

Medicine: Explored for its potential use in sunscreen formulations to prevent skin cancer and other UV-related skin conditions.

Industry: Utilized in the formulation of various cosmetic products, including sunscreens and skin lotions.

作用機序

ロキサジメートは、UV線を吸収し、皮膚への侵入を防ぐことによって効果を発揮します。この化合物は、UV光を吸収し、熱としてエネルギーを散逸できる芳香族環とヒドロキシル基を含んでいます。これにより、皮膚が損傷から守られます。 分子標的は、皮膚細胞のDNAで、これはUV誘発突然変異と損傷から保護されます .

類似の化合物:

オクトクリレン: 日焼け止めで使用されているもう1つのUV吸収化合物です。

ベンゾフェノン-3: 化粧品によく使用されるUVフィルターです。

アボベンゾン: 幅広いUV保護で知られています。

比較: ロキサジメートは、2つのヒドロキシル基がユニークで、他の類似の化合物と比較して、UV吸収能力が向上しています。 さらに、エステル構造により、皮膚との適合性が向上し、刺激の可能性が低いため、化粧品配合では好ましい選択肢となっています .

生化学分析

Biochemical Properties

Lesinurad plays a crucial role in biochemical reactions by inhibiting the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is responsible for the reabsorption of uric acid from the renal tubules, while OAT4 is associated with diuretic-induced hyperuricemia. By inhibiting these transporters, Lesinurad increases the excretion of uric acid, thereby lowering serum uric acid levels .

Cellular Effects

Lesinurad affects various types of cells and cellular processes, particularly in the kidneys. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Lesinurad’s inhibition of URAT1 and OAT4 leads to increased uric acid excretion, which can reduce the risk of gout flares and improve renal function . Additionally, it has been shown to decrease the expression of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha in hyperuricemic conditions .

Molecular Mechanism

At the molecular level, Lesinurad exerts its effects by binding to and inhibiting URAT1 and OAT4. This inhibition prevents the reabsorption of uric acid in the renal tubules, leading to increased uric acid excretion. Lesinurad also affects the expression of genes involved in uric acid transport and metabolism, further contributing to its hypouricemic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lesinurad have been observed to change over time. Studies have shown that Lesinurad remains stable and effective in reducing serum uric acid levels over extended periods. Long-term use may lead to potential nephrotoxicity, necessitating careful monitoring of renal function .

Dosage Effects in Animal Models

In animal models, the effects of Lesinurad vary with different dosages. Lower doses effectively reduce serum uric acid levels without significant adverse effects. Higher doses can lead to toxic effects, including nephrotoxicity and alterations in renal function. It is crucial to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

Lesinurad is involved in metabolic pathways related to uric acid transport and excretion. It interacts with enzymes such as xanthine oxidase, which is responsible for the production of uric acid. By inhibiting URAT1 and OAT4, Lesinurad enhances the excretion of uric acid, thereby reducing its serum levels .

Transport and Distribution

Lesinurad is transported and distributed within cells and tissues primarily through its interaction with URAT1 and OAT4. These transporters facilitate the movement of Lesinurad into renal cells, where it exerts its inhibitory effects. The distribution of Lesinurad within the kidneys is crucial for its therapeutic action .

Subcellular Localization

Lesinurad’s subcellular localization is primarily within the renal tubules, where it interacts with URAT1 and OAT4. This localization is essential for its function in inhibiting uric acid reabsorption. Post-translational modifications and targeting signals may direct Lesinurad to specific compartments within renal cells, enhancing its efficacy .

準備方法

Synthetic Routes and Reaction Conditions: Roxadimate can be synthesized through the esterification of 4-[bis(2-hydroxypropyl)amino]benzoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of Roxadimate involves similar esterification processes but on a larger scale. The raw materials are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation and crystallization techniques to obtain the final compound .

化学反応の分析

反応の種類: ロキサジメートは、次のようないくつかの種類の化学反応を起こします。

酸化: ロキサジメートは、使用される条件と試薬に応じて、さまざまな酸化生成物を形成するように酸化できます。

還元: 還元反応は、ロキサジメートを対応するアミン誘導体に変換できます。

置換: ロキサジメートは、エチルエステル基が他の求核剤に置き換えられる求核置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 水酸化物イオンやアミンなどの求核剤は、置換反応に使用できます。

生成される主な生成物:

酸化: さまざまなカルボン酸とケトン。

還元: アミン誘導体。

置換: ヒドロキシル化またはアミノ化された生成物.

4. 科学研究における用途

ロキサジメートは、科学研究においていくつかの用途があります。これには、次のようなものがあります。

化学: エステル化反応と置換反応の研究におけるモデル化合物として使用されます。

生物学: 皮膚細胞におけるUV誘発DNA損傷に対する潜在的な保護効果について調査されています。

医学: 皮膚がんやその他のUV関連の皮膚疾患を防ぐための日焼け止め製剤における潜在的な用途について探求されています。

類似化合物との比較

Octyl methoxycinnamate: Another UV-absorbing compound used in sunscreens.

Benzophenone-3: A common UV filter in cosmetic products.

Avobenzone: Known for its broad-spectrum UV protection.

Comparison: Roxadimate is unique in its dual hydroxyl groups, which enhance its UV-absorbing capabilities compared to other similar compounds. Additionally, its ester structure provides better skin compatibility and reduced irritation potential, making it a preferred choice in cosmetic formulations .

生物活性

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that has been developed for the treatment of gout, particularly in patients who do not achieve adequate control of serum uric acid (sUA) levels with xanthine oxidase inhibitors (XOIs) such as allopurinol. This article explores the biological activity of lesinurad, including its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile, supported by relevant studies and data.

Lesinurad primarily functions by inhibiting the urate transporter 1 (URAT1) in the kidneys, which is responsible for the reabsorption of uric acid. By blocking this transporter, lesinurad increases the excretion of uric acid and effectively lowers serum uric acid levels. The compound also shows some activity against organic anion transporter 4 (OAT4), further contributing to its uricosuric effects .

Pharmacodynamics

Lesinurad exhibits a dual mechanism of action as it not only inhibits URAT1 but also modulates peroxisome proliferator-activated receptor gamma (PPARγ). Research indicates that lesinurad can induce recruitment of coactivators to PPARγ, demonstrating its potential to influence metabolic pathways beyond uric acid metabolism . The efficacy of lesinurad as a PPARγ modulator is characterized by an EC50 value of 18.5 μM, indicating significant biological activity at clinically relevant concentrations .

Key Studies

- CLEAR Trials : The CLEAR 1 and CLEAR 2 studies evaluated the efficacy of lesinurad in combination with allopurinol in patients with uncontrolled gout. In CLEAR 2, lesinurad at doses of 200 mg and 400 mg significantly increased the proportion of patients achieving target sUA levels (<6.0 mg/dL) compared to allopurinol alone (66.5% vs. 23.3%, p<0.0001) after six months .

- LIGHT Study : This Phase III trial assessed lesinurad as a monotherapy in patients intolerant to XOIs. Results showed that lesinurad monotherapy led to a higher percentage of patients achieving sUA targets compared to placebo (29.9% vs. 1.9%, p<0.0001) over six months .

- Long-term Efficacy : A study reported that treatment with lesinurad 400 mg resulted in sustained sUA lowering effects for up to 18 months, highlighting its long-term efficacy in managing hyperuricemia associated with gout .

Safety Profile

Lesinurad is generally well tolerated; however, it has been associated with renal adverse events, particularly elevations in serum creatinine levels. In clinical trials, renal-related treatment-emergent adverse events (TEAEs) were observed more frequently in patients treated with lesinurad compared to those receiving placebo . Importantly, most renal events were reversible upon discontinuation or dose adjustment.

Summary of Safety Data

| Study | Treatment Group | Renal TEAEs (%) | Serum Creatinine Elevation (%) |

|---|---|---|---|

| CLEAR 2 | Lesinurad + Allopurinol | 14.5% | 24.3% |

| LIGHT | Lesinurad Monotherapy | 17.8% | Not specified |

| Extension Studies | Lesinurad | Higher than placebo | Not specified |

特性

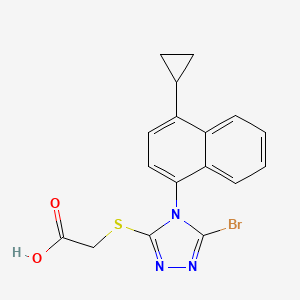

IUPAC Name |

2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQFOYHRJSUHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026091 | |

| Record name | Lesinurad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lesinurad inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid. | |

| Record name | Lesinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

878672-00-5, 1890222-25-9, 1890222-26-0 | |

| Record name | Lesinurad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878672-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lesinurad [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878672005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lesinurad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LESINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ERP08I3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LESINURAD, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59CAT99RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LESINURAD, (4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73WY698HZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。